
4-Phénylpyridine-2-carboxamide oxime
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Phenylpyridine-2-carboxamide oxime follows the reaction between 2-cyanopyridine and phenylhydroxylamine in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product can be characterized using various techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.Molecular Structure Analysis
The molecular weight of 4-Phenylpyridine-2-carboxamide oxime is 213.23 g/mol. Pyridine, a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials, can have its biological activities and physical properties improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
Pyridine derivatives are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Applications De Recherche Scientifique
Médecine : Agent Thérapeutique
Les oximes, y compris la 4-Phénylpyridine-2-carboxamide oxime, peuvent servir d'agents thérapeutiques. Elles sont connues pour réactiver l'acétylcholinestérase inhibée par les composés organophosphorés (OP), souvent utilisés dans les pesticides et pouvant être toxiques pour les humains .
Antidote pour l'Intoxication
Dans le cadre des applications médicales, les oximes peuvent être utilisées comme antidotes pour l'intoxication par les OP, fournissant une intervention essentielle en cas d'exposition .
Propriétés Anti-inflammatoires
Les oximes présentent des propriétés anti-inflammatoires qui pourraient les rendre utiles dans le traitement de diverses affections inflammatoires .
Activité Antimicrobienne
L'activité antimicrobienne des oximes suggère une utilisation potentielle dans la lutte contre les infections bactériennes .
Utilisation Antioxydante
Leurs propriétés antioxydantes indiquent que les oximes pourraient être utilisées dans la recherche sur le stress oxydatif et les maladies associées .
Recherche Anticancéreuse
Les oximes ont montré des activités anticancéreuses, ce qui pourrait les rendre précieuses dans la recherche sur le cancer et les stratégies de traitement .
Médecine Vétérinaire
Semblables à leur utilisation en médecine humaine, les oximes pourraient potentiellement être utilisées dans les médicaments vétérinaires pour traiter les animaux exposés aux composés OP .
Chimie Agricole : Pesticides
Alors que les composés OP sont eux-mêmes des pesticides, les oximes peuvent jouer un rôle dans l'atténuation de leur toxicité, servant potentiellement de composant dans des formulations de pesticides plus sûres .
Safety and Hazards
Orientations Futures
To discover new compounds with favorable herbicidal activity, a range of phenylpyridine moiety-containing pyrazole derivatives were designed, synthesized, and identified . Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 . This suggests that 4-Phenylpyridine-2-carboxamide oxime and similar compounds could have potential applications in the development of new herbicides .
Mécanisme D'action
Target of Action
Oximes, in general, are renowned for their widespread applications as antidotes against organophosphorus (op) poisoning . They achieve this by their ability to reactivate the enzyme—acetylcholinesterase (AChE) .
Mode of Action
Oximes are known to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (ache) . This is achieved by removing the phosphyl moiety from the active site serine of AChE .
Biochemical Pathways
Oximes, in general, are known to play a significant role in the biochemical pathway involving the reactivation of ache, an enzyme inhibited by organophosphorus compounds .
Result of Action
The general class of oximes is known to have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Action Environment
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylpyridine-2-carboxamide oxime can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Phenylpyridine-2-carboxamide oxime remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Phenylpyridine-2-carboxamide oxime vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can become toxic and cause adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity.
Metabolic Pathways
4-Phenylpyridine-2-carboxamide oxime is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity and altering the flow of metabolic intermediates . For example, it may affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Phenylpyridine-2-carboxamide oxime is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with membrane-bound transporters can affect its distribution and availability for biochemical reactions.
Subcellular Localization
The subcellular localization of 4-Phenylpyridine-2-carboxamide oxime is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.
Propriétés
IUPAC Name |
N'-hydroxy-4-phenylpyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-12(15-16)11-8-10(6-7-14-11)9-4-2-1-3-5-9/h1-8,16H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVWJORRKZUUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B1418154.png)
![ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate](/img/structure/B1418155.png)
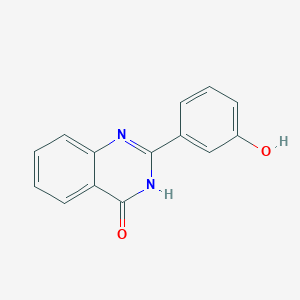
![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)
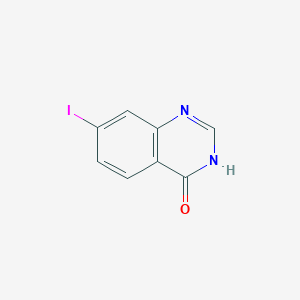

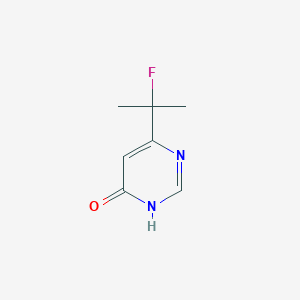
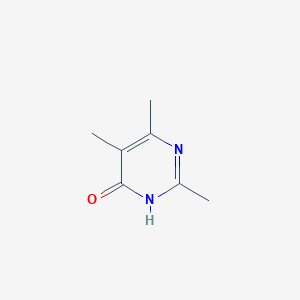
![1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1418166.png)
![1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1418167.png)
![{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)
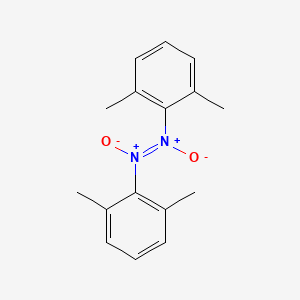

![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)
